molecular formula C9H13NO2S B13536765 Ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate

Ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate

Cat. No.: B13536765
M. Wt: 199.27 g/mol
InChI Key: KSNLHRHMQFWZDS-QMMMGPOBSA-N
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Description

Ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate can be achieved through several methods. One common approach involves the reaction of ethyl 3-oxo-3-(thiophen-3-yl)propanoate with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted thiophene derivatives.

Scientific Research Applications

Ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
  • Ethyl 2-amino-3-(thiophen-3-yl)propanoate

Uniqueness

Ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate is unique due to its specific structural features, such as the presence of both an amino group and a thiophene ringCompared to similar compounds, it may offer distinct advantages in terms of biological activity and synthetic utility .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-thiophen-3-ylpropanoate

InChI

InChI=1S/C9H13NO2S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8H,2,5,10H2,1H3/t8-/m0/s1

InChI Key

KSNLHRHMQFWZDS-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CSC=C1)N

Canonical SMILES

CCOC(=O)CC(C1=CSC=C1)N

Origin of Product

United States

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